REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([CH2:25][C:26]#[N:27])=[N:6][C:7]([CH:10](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)=[CH:8][CH:9]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1>[CH3:10][C:7]1[N:6]=[C:5]([CH2:25][C:26]#[N:27])[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1 |f:2.3.4|
|
Name
|
(3-nitro-6-(dicarbo-t-butoxymethyl)-2-pyridyl)acetonitrile
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC(=CC1)C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
FILTRATION
|
Details
|
filter (approximately 100 g)
|
Type
|
CUSTOM
|
Details
|
This filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=N1)CC#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.8 mmol | |
AMOUNT: MASS | 1.91 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |